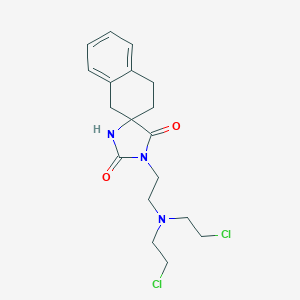

beta-Tethymustine

Description

Beta-Tethymustine is a novel alkylating agent with demonstrated anticancer activity in preclinical studies. Evaluated in murine tumor models, it exhibits potent tumor growth inhibition by inducing apoptosis, particularly through the extrinsic pathway . Its mechanism involves DNA cross-linking, a hallmark of nitrogen mustard derivatives, but structural modifications may enhance its stability and specificity compared to traditional chemotherapeutics. The compound was first characterized by Ghosh et al. (1997), who reported significant efficacy in suppressing tumor progression without immediate systemic toxicity at therapeutic doses .

Properties

CAS No. |

198416-57-8 |

|---|---|

Molecular Formula |

C18H23Cl2N3O2 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25) |

InChI Key |

MHDZBEQXOYCBJS-UHFFFAOYSA-N |

SMILES |

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |

Canonical SMILES |

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |

Synonyms |

1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione beta-tethymustine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Beta-Tethymustine belongs to the nitrogen mustard family, sharing core features with Bendamustine, Chlorambucil, and Cyclophosphamide. Below is a comparative analysis based on available evidence:

Table 1: Key Comparisons Between this compound and Similar Compounds

Mechanistic Differences

- This compound : Unlike classical mustards, it selectively activates the extrinsic apoptosis pathway (caspase-8), as observed in Daudi cell lines . This contrasts with Bendamustine, which primarily induces intrinsic apoptosis via mitochondrial cytochrome c release .

- Bendamustine-Related Compound A: A secondary standard (4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride) shares structural motifs with Bendamustine but lacks the bis-chloroethyl group critical for alkylation, rendering it inactive therapeutically .

Efficacy and Toxicity Profiles

- Comparatively, Bendamustine shows similar efficacy (65%) but higher hematological toxicity in clinical settings.

- Cyclophosphamide : While effective, its prodrug nature requires metabolic activation, leading to variable efficacy and bladder toxicity (hemorrhagic cystitis), a drawback absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.